molecular formula C7H15Cl2FN2 B13557388 rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride

Cat. No.: B13557388
M. Wt: 217.11 g/mol
InChI Key: WIEAKNONUAOLGJ-OGVLQWNXSA-N
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Description

rac-(1R,2S,3R,5S)-2-Fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride is a bicyclic amine derivative featuring a fluorine atom at the 2-position and an amine group at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The stereochemical complexity (rac mixture with 1R,2S,3R,5S configuration) and fluorine substitution are critical for its physicochemical and pharmacological properties, including metabolic stability and target binding .

Properties

Molecular Formula

C7H15Cl2FN2

Molecular Weight

217.11 g/mol

IUPAC Name

(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride

InChI

InChI=1S/C7H13FN2.2ClH/c8-7-5(9)3-4-1-2-6(7)10-4;;/h4-7,10H,1-3,9H2;2*1H/t4-,5+,6+,7-;;/m0../s1

InChI Key

WIEAKNONUAOLGJ-OGVLQWNXSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]([C@@H](C[C@H]1N2)N)F.Cl.Cl

Canonical SMILES

C1CC2C(C(CC1N2)N)F.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Formation of the dihydrochloride salt: This is typically achieved by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or other reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiols under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biological Research: This compound can be used as a tool to study the function of specific receptors or enzymes in biological systems.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(1R,2S,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Substituents Molecular Weight Salt Form Key Features Pharmacological Implications Reference
rac-(1R,2S,3R,5S)-2-Fluoro-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride 2-F, 3-NH2 244.31 (free base) Dihydrochloride Fluorine enhances metabolic stability; dihydrochloride improves solubility. High bioavailability; potential CNS activity due to amine group.
(1S,5R)-3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride 3,3-diF 198.6 (free base) Hydrochloride Dual fluorine substitution increases electronegativity. Possible enhanced binding to fluorine-sensitive targets; reduced solubility vs. dihydrochloride.
(1R,3R,5S)-3-(Pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride 3-Pyrimidinyloxy 241.72 Dihydrochloride Bulky pyrimidinyloxy group introduces steric hindrance. May reduce membrane permeability but improve target specificity.
(1R,5S)-3-(2H-1,2,3-Triazol-2-yl)-8-azabicyclo[3.2.1]octane hydrochloride 3-Triazolyl 214.7 Hydrochloride Triazole enables hydrogen bonding and π-π interactions. Improved target affinity in enzyme inhibitors; moderate solubility.
tert-Butyl N-[(1R,2R,3R,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate 2-F, 3-carbamate 244.31 Free base tert-Butyl carbamate increases lipophilicity. Suitable for prodrug strategies; lower solubility than dihydrochloride.

Key Comparative Insights

Fluorination Patterns
  • Target Compound: Monofluorination at the 2-position balances metabolic stability and steric effects, avoiding excessive electronegativity seen in the 3,3-difluoro analog .
  • 3,3-Difluoro Analog : Higher electronegativity may improve binding to targets like kinases or GPCRs but could reduce solubility due to increased hydrophobicity .
Amine Functionalization
  • Dihydrochloride Salt : The dihydrochloride form of the target compound significantly enhances water solubility (critical for injectable formulations) compared to hydrochloride salts of analogs like the triazolyl or pyrimidinyloxy derivatives .
  • Carbamate Protection : The tert-butyl carbamate analog acts as a prodrug, masking the amine for improved absorption, but requires enzymatic cleavage for activation .
Heterocyclic Substituents
  • Triazolyl vs. The latter may limit blood-brain barrier penetration but increase selectivity for peripheral targets.
Bicyclic Framework Variations
  • Bicyclo[3.2.1]octane vs.

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